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CAS No.: 13565-38-3

Cat. No.: B1366602
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Technical Reference Guide | Version 1.0

Executive Summary
This technical guide provides a comprehensive spectroscopic profile of 4-Fluoro-4'-
methylchalcone (CAS: 13565-38-3), a pharmacologically significant scaffold widely used in

medicinal chemistry for its anti-inflammatory and anticancer potential. This document is

designed for analytical chemists and synthetic researchers, focusing on the rigorous

interpretation of NMR (

H,

C,

F), IR, and Mass Spectrometry data. Special emphasis is placed on the Claisen-Schmidt
condensation pathway and the specific coupling patterns introduced by the fluorine substituent,
which serve as critical quality control markers.
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Chemical Identity & Physical Properties[1][2][3][4][5]
[6]
Before spectroscopic analysis, the compound must be verified against standard physical

parameters.

Parameter Data Notes

IUPAC Name
(E)-3-(4-fluorophenyl)-1-(4-

methylphenyl)prop-2-en-1-one

Trans geometry is

thermodynamically favored.

Molecular Formula

Molecular Weight 240.27 g/mol Monoisotopic Mass: 240.095

Melting Point 130 – 134 °C
Sharp range indicates high

purity.

Appearance
Light yellow/orange crystalline

solid

Color arises from extended

-conjugation.

Solubility
Soluble in

, DMSO, Acetone
Poor solubility in water.

Synthesis Protocol: The Claisen-Schmidt
Condensation[7][8][9]
The synthesis of 4-Fluoro-4'-methylchalcone relies on the base-catalyzed aldol condensation

between 4-methylacetophenone and 4-fluorobenzaldehyde. Understanding this pathway is

crucial for identifying common impurities (e.g., unreacted aldehyde or the

-hydroxy ketone intermediate).

Experimental Workflow
Reagents: 4-Methylacetophenone (1.0 eq), 4-Fluorobenzaldehyde (1.0 eq), NaOH (2.0 eq),

Ethanol (Solvent).[1]
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Solubilization: Dissolve the ketone and aldehyde in ethanol at room temperature.

Catalysis: Add aqueous NaOH dropwise while stirring. The solution will darken

(yellow/orange) as the enolate forms and condensation proceeds.

Reaction: Stir for 3–6 hours at room temperature. Monitor via TLC (Mobile phase:

Hexane/EtOAc 4:1).

Work-up: Pour the reaction mixture into crushed ice/water containing dilute HCl (to neutralize

base).

Purification: Filter the precipitate. Recrystallize from hot ethanol to remove unreacted

aldehyde.

Reaction Logic Diagram
The following diagram illustrates the critical decision points and chemical transformations.
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Caption: Step-by-step synthesis workflow emphasizing the dehydration step critical for forming

the chalcone backbone.

Spectroscopic Characterization
A. Nuclear Magnetic Resonance (NMR)
The NMR profile is defined by two key features: the trans-coupling of the enone protons and

the fluorine coupling on Ring B.

H NMR Data (300 MHz,

)
The signature of the chalcone is the pair of doublets for the

and

protons.
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Position
Shift (

ppm)
Multiplicity

Coupling (

Hz)

Assignment
Logic

Methyl 2.41 Singlet (3H) -
on Ring A

(Acetophenone

side).

-H 7.45 Doublet (1H)

Proton adjacent

to Carbonyl. High

confirms (E)-

isomer.[2]

-H 7.78 Doublet (1H)

Proton adjacent

to Ring B.

Deshielded by

resonance.

Ring A (3,5) 7.29 Doublet (2H)

Protons meta to

carbonyl, ortho to

methyl.

Ring A (2,6) 7.95 Doublet (2H)

Protons ortho to

carbonyl

(Deshielded by

anisotropy).

Ring B (3,5) 7.12 Triplet/DD (2H)

Ortho to

Fluorine. Distinct

splitting due to

.

Ring B (2,6) 7.62 DD (2H) Meta to Fluorine.

C NMR Data (75 MHz,

)
Note: Fluorine coupling (
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) causes splitting of carbon signals in Ring B.

Carbon Type
Shift (

ppm)
Splitting (Hz) Notes

C=O (Carbonyl) 189.8 Singlet -
Conjugated

ketone.

C-4 (Ring B) 164.2 Doublet

Ipso-carbon

attached directly

to Fluorine.

C- 143.5 Singlet - -carbon of

enone.

C-4' (Ring A) 143.8 Singlet -

Ipso-carbon

attached to

Methyl.

C-2,6 (Ring B) 130.4 Doublet Meta to Fluorine.

C-2,6 (Ring A) 128.6 Singlet -
Ortho to

Carbonyl.

C- 121.8 Singlet - -carbon of

enone.

C-3,5 (Ring B) 116.1 Doublet
Ortho to

Fluorine.

B. Infrared Spectroscopy (FT-IR)
The IR spectrum confirms the presence of the conjugated system and the halogen substituent.
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Functional Group
Wavenumber (

)
Intensity Diagnostic Value

C=O Stretch 1655 – 1665 Strong

Lower than non-

conjugated ketones

(usually 1715) due to

resonance.

C=C Alkenyl 1590 – 1605 Medium
Confirms the

-unsaturation.

C-F Stretch 1220 – 1230 Strong
Characteristic "Ar-F"

stretch.

C-H Aromatic 3030 – 3060 Weak C-H stretching.

C-H Aliphatic 2920, 2850 Weak

Methyl group

stretches (

).

C. Mass Spectrometry (EI-MS)
Ionization Mode: Electron Impact (70 eV) Molecular Ion (

): m/z 240

The fragmentation pattern is dominated by

-cleavage adjacent to the carbonyl group.[3] The stability of the acylium ion drives the formation
of the base peak.

Base Peak: m/z 119 (4-methylbenzoyl cation).

Key Fragment: m/z 121 (4-fluorostyryl cation) - often rearranges.

Fragmentation Pathway Diagram
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Caption: Primary fragmentation pathway via alpha-cleavage, yielding the stable 4-

methylbenzoyl cation (m/z 119).

Quality Control & Troubleshooting
When analyzing synthesized batches, researchers often encounter specific deviations. Use this

troubleshooting matrix:

Low Melting Point (< 128°C):

Cause: Presence of cis-isomer or solvent occlusion.

Solution: Recrystallize from Ethanol. The trans isomer packs more efficiently, raising the

MP.

Extra Doublet in NMR (~5.0 ppm):

Cause: Incomplete dehydration. The intermediate

-hydroxy ketone is present.

Solution: Reflux with a catalytic amount of acid (e.g., p-TsOH) to force elimination.

Missing Fluorine Coupling:

Cause: Wrong aldehyde used (e.g., benzaldehyde instead of 4-fluorobenzaldehyde).

Check: Look for the triplet/doublet splitting in the 7.0–7.2 ppm region.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.researchgate.net/publication/244319843_Synthesis_of_chalcones_via_Claisen-Schmidt_condensation_reaction_catalyzed_by_acyclic_acidic_ionic_liquids
https://www.mdpi.com/1422-8599/2025/1/M1953
https://www.mdpi.com/1422-8599/2025/1/M1953
https://www.chemimpex.com/products/45618
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4737241.htm
https://www.youtube.com/watch?v=mwTGkmLnbgA
https://www.benchchem.com/product/b1366602/docs#structural-elucidation-and-spectroscopic-profiling-of-4-fluoro-4-methylchalcone
https://www.benchchem.com/product/b1366602/docs#structural-elucidation-and-spectroscopic-profiling-of-4-fluoro-4-methylchalcone
https://www.benchchem.com/product/b1366602/docs#structural-elucidation-and-spectroscopic-profiling-of-4-fluoro-4-methylchalcone
https://www.benchchem.com/product/b1366602/docs#structural-elucidation-and-spectroscopic-profiling-of-4-fluoro-4-methylchalcone
https://www.benchchem.com/product/b1366602?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1366602?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Contact our Ph.D. Support Team for a compatibility check
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